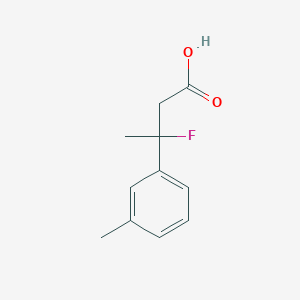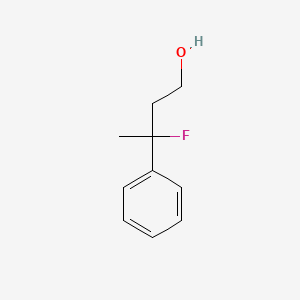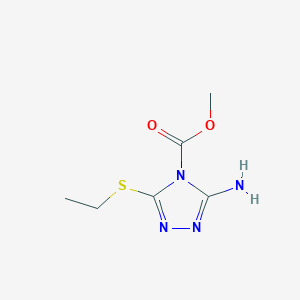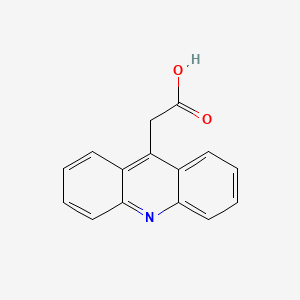
3-Fluoro-3-(m-tolyl)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3-(m-tolyl)butanoicacid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of a fluorine atom attached to the third carbon of the butanoic acid chain and a methyl-substituted phenyl group (m-tolyl) attached to the same carbon. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(m-tolyl)butanoicacid typically involves the introduction of a fluorine atom into the butanoic acid backbone and the attachment of the m-tolyl group. One common method is the fluorination of a suitable precursor, such as 3-(m-tolyl)butanoic acid, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow fluorination processes or the use of more readily available fluorinating agents. The choice of method depends on factors like yield, purity, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-3-(m-tolyl)butanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted butanoic acids with different functional groups.
Applications De Recherche Scientifique
3-Fluoro-3-(m-tolyl)butanoicacid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. It is also employed in studying the effects of fluorine substitution on the reactivity and stability of organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding, due to the presence of the fluorine atom and the aromatic ring.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials, such as fluorinated polymers or surfactants.
Mécanisme D'action
The mechanism by which 3-Fluoro-3-(m-tolyl)butanoicacid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets like enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparaison Avec Des Composés Similaires
3-Fluoro-3-(m-tolyl)butanoicacid can be compared with other similar compounds, such as:
3-Chloro-3-(m-tolyl)butanoicacid: Similar structure but with a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, which can affect the compound’s reactivity and biological activity.
3-Bromo-3-(m-tolyl)butanoicacid: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different chemical and biological properties.
3-Iodo-3-(m-tolyl)butanoicacid:
Propriétés
Formule moléculaire |
C11H13FO2 |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
3-fluoro-3-(3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-8-4-3-5-9(6-8)11(2,12)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) |
Clé InChI |
BUSBDHSLYIHXCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C)(CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)





![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)







